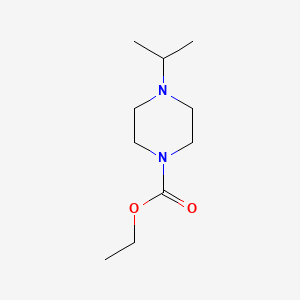
Ethyl 4-isopropylpiperazine-1-carboxylate
Cat. No. B1596506
Key on ui cas rn:
61014-91-3
M. Wt: 200.28 g/mol
InChI Key: HRMZRPQIFGCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05039676
Procedure details


A solution of ethyl 1-piperazinylcarboxylate (25.0 mL, 0.171 mole) and acetone (37.7 mL, 0.513 mole) in methanol (MeOH) (500 mL) was cooled to 0°-5° C. Sodium cyanoborohydride (10.7 g., 0.171 mole) was added in two portions. The so-formed mixture was stirred at 0°-5° C. for 8 hours while maintaining the pH at 4-6 by dropwise addition of 6N HCl. The temperature of the reaction mixture was allowed to slowly rise to RT overnight. The reaction mixture was evaporated in vacuo to provide a residue which was dissolved in H2CCl2 (500 mL) and 5% NaHCO3 (500 mL). The H2CCl2 layer was separated, washed with brine (500 mL), dried over anhydrous MgSO4, and evaporated in vacuo. The so-formed residue was chromatographed on silica gel, eluting with 1% MeOH/H2CCl2 (v/v) containing 1 mL of conc. NH4OH per liter of solution to give 18.9 g of the title compound of Example 67(a) as a gum, M/e, M+ 201.






Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:12][C:13]([CH3:15])=O.C([BH3-])#N.[Na+].Cl>CO.C(Cl)Cl.C([O-])(O)=O.[Na+]>[CH3:12][CH:13]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]1)[CH3:15] |f:2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
37.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The so-formed mixture was stirred at 0°-5° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pH at 4-6
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to slowly rise to RT overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The H2CCl2 layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The so-formed residue was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1% MeOH/H2CCl2 (v/v)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1 mL of conc. NH4OH per liter of solution
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)N1CCN(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

